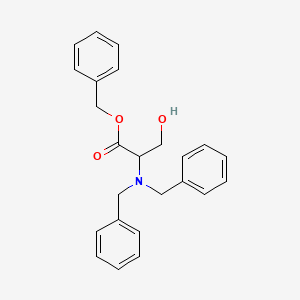

2-N,N-Dibenzyl Serine Benzyl Ester

Beschreibung

Significance of Protected Amino Acid Derivatives in Asymmetric Synthesis

Protected amino acid derivatives are of paramount importance in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The interest in unnatural α-amino acids has grown substantially due to their wide-ranging applications in protein design, medicinal chemistry, and materials science. nih.govnih.gov Consequently, the development of efficient and versatile methods for their enantioselective synthesis is a critical objective in contemporary reaction development. nih.gov

The protection of functional groups in amino acids is a mandatory strategy in peptide chemistry and the synthesis of amino acid-containing molecules to prevent undesirable side reactions, such as polymerization, once the amino acid is activated for coupling. glentham.com The choice of protecting groups is crucial as they must be stable under the reaction conditions for bond formation and selectively removable without affecting other parts of the molecule. glentham.com This strategic protection allows for the controlled and sequential formation of new chemical bonds at specific positions.

In the context of asymmetric synthesis, protected amino acids serve as chiral pool starting materials, providing a readily available source of stereochemical information. The inherent chirality of the α-carbon is leveraged to direct the stereochemical outcome of subsequent reactions, leading to the synthesis of complex target molecules with high enantiomeric purity. The use of protected amino acids extends beyond peptide synthesis to the construction of a diverse array of chiral molecules, including β-amino alcohols, which are valuable synthetic intermediates. nih.gov

Historical Context of N,N-Dibenzyl Protection in Amino Acid and Peptide Chemistry

The use of protecting groups in peptide chemistry dates back to the pioneering work of Bergmann and Zervas. glentham.com Since then, a vast arsenal (B13267) of protecting groups has been developed to mask the reactivity of the amino, carboxyl, and side-chain functionalities of amino acids. glentham.com The benzyl (B1604629) group, introduced via reagents like benzyl bromide or benzyl chloride, has long been a staple for protecting hydroxyl and carboxylic acid groups as benzyl ethers and esters, respectively. nih.govchemsrc.com

The N,N-dibenzyl protecting group for the amino functionality has found significant application, particularly in the synthesis of complex molecules where a high degree of stability is required. Unlike many other N-protecting groups, the dibenzyl group lacks an N-H proton, which can prevent certain side reactions and influence the reactivity of the α-carbon. The application of dibenzyl-protected serine-containing dipeptides has been successfully demonstrated in the stereoselective preparation of β-lactam-containing pseudopeptides via the Mitsunobu reaction, highlighting the essential role of this protecting group in achieving high yields and stereoselectivity. acs.org The electron-donating nature of the benzyl groups can also influence the stereochemical course of reactions at the α-carbon.

The removal of the N,N-dibenzyl group is typically achieved through catalytic hydrogenation, a method that is often compatible with other protecting groups and provides the free amine under relatively mild conditions.

Stereochemical Foundation of 2-N,N-Dibenzyl Serine Benzyl Ester

The stereochemical integrity of this compound is derived from its precursor, L-serine, which possesses an (S)-configuration at the α-carbon. This inherent chirality is the cornerstone of its utility as a chiral synthon. The fully protected nature of this compound locks the stereocenter, preventing racemization under a wide range of reaction conditions.

The synthetic utility of this chiral building block lies in its ability to participate in stereoselective transformations. For instance, derivatives of N,N-dibenzylamino aldehydes can undergo highly diastereoselective reactions, serving as precursors to a variety of chiral molecules. The N,N-dibenzylamino group can act as a powerful stereodirecting group, influencing the facial selectivity of nucleophilic attack on adjacent carbonyl groups or other electrophilic centers.

The conversion of N,N-Dibenzyl Serine Methyl Ester, a closely related compound, into the corresponding aziridinium (B1262131) ion has been shown to be a valuable strategy for the synthesis of enantiomerically pure α-amino and α,β-diamino esters. researchgate.net This demonstrates how the stereochemical information embedded in the dibenzyl serine scaffold can be effectively transferred to create new stereocenters with high fidelity.

Eigenschaften

IUPAC Name |

benzyl 2-(dibenzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c26-18-23(24(27)28-19-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23,26H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGCKWHDNJEEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 N,n Dibenzyl Serine Benzyl Ester

Strategies for Stereoselective Synthesis

The synthesis of 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester with a high degree of stereochemical purity, retaining the natural L-configuration of serine, is paramount for its application in the synthesis of chiral molecules.

Direct N,N-Dibenzylation and O-Benzylation Protocols from L-Serine

A direct approach to 2-N,N-Dibenzyl Serine Benzyl Ester from L-serine involves the simultaneous or sequential benzylation of the amino, hydroxyl, and carboxylic acid functionalities. One documented method involves the exhaustive benzylation of L-serine.

A modified literature procedure for the synthesis of the related N,N-dibenzyl-L-serine begins with L-serine, which is treated with benzyl chloride in the presence of a strong base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide. nih.gov This reaction primarily targets the amino and hydroxyl groups. To obtain the final benzyl ester, a subsequent esterification step is necessary.

The direct esterification of the resulting N,N-dibenzyl-L-serine can be achieved using benzyl alcohol under acidic conditions, often with azeotropic removal of water to drive the reaction to completion. researchgate.net Alternatively, reaction with benzyl bromide in the presence of a non-nucleophilic base can also yield the desired ester.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| L-Serine | 1. KOH, Benzyl chloride, Tetrabutylammonium iodide, H₂O/EtOH, reflux; 2. Benzyl alcohol, p-toluenesulfonic acid, toluene (B28343), reflux | This compound | Not specified | nih.govresearchgate.net |

| N,N-Dibenzyl-L-serine | Benzyl bromide, K₂CO₃, Acetone, rt | This compound | Not specified | nih.gov |

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound is highly dependent on the choice of reagents and reaction conditions.

For the N,N-dibenzylation step, the use of a strong base such as potassium hydroxide is crucial. The reaction is typically carried out in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the water-soluble serine and the organic-soluble benzyl chloride. nih.gov The temperature and reaction time are critical parameters to control to avoid side reactions and ensure complete benzylation.

For the esterification of the carboxylic acid, Fischer-Speier esterification using benzyl alcohol and a strong acid catalyst like p-toluenesulfonic acid is a common method. researchgate.net The choice of solvent is important for the azeotropic removal of water, with toluene or cyclohexane (B81311) being effective options. researchgate.net It has been noted that using toluene at high temperatures can lead to racemization in some amino acid esters, making cyclohexane a potentially better choice for preserving stereochemical integrity. researchgate.net

| Step | Reagent | Solvent | Temperature | Key Considerations |

| N,N,O-Benzylation | Benzyl chloride, KOH | Water/Ethanol | Reflux | Use of a phase-transfer catalyst is beneficial. nih.gov |

| Esterification | Benzyl alcohol, p-toluenesulfonic acid | Toluene or Cyclohexane | Reflux | Azeotropic removal of water is necessary. Cyclohexane may reduce racemization. researchgate.net |

Regioselective Functionalization Approaches in Serine Derivatization

Achieving regioselectivity in the benzylation of serine is critical to obtaining the desired product without a mixture of partially benzylated byproducts. The different pKa values of the amino, hydroxyl, and carboxylic acid groups of serine allow for a degree of selective protection.

Typically, the carboxylic acid is the most acidic, followed by the amino group, and finally the hydroxyl group. However, under strongly basic conditions used for exhaustive benzylation, all three sites can be deprotonated and subsequently benzylated.

A more controlled, regioselective approach involves a stepwise protection strategy. For example, the amino group can first be protected with a group like tert-butyloxycarbonyl (Boc). rsc.org The hydroxyl group can then be selectively benzylated using benzyl bromide and a base like sodium hydride. nih.gov Following the O-benzylation, the Boc group can be removed, and the free amine can then be dibenzylated. Finally, the carboxylic acid can be esterified to yield the target compound. This stepwise approach, while longer, offers greater control over the functionalization of each site.

Another strategy involves the initial formation of the serine benzyl ester. researchgate.net This can be achieved by reacting L-serine with benzyl alcohol and an acid catalyst. The resulting ester can then be subjected to N,N-dibenzylation under basic conditions. The hydroxyl group may or may not be benzylated concurrently depending on the reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization of 2 N,n Dibenzyl Serine Benzyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester , a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, N-Benzyl-L-serine methyl ester, the ¹H-NMR spectrum shows characteristic signals for the methyl ester at approximately 3.7 ppm, a multiplet for the benzyl group around 7.3 ppm, and a triplet for the α-proton of the serine backbone at about 4.1 ppm. Based on the structure of 2-N,N-Dibenzyl Serine Benzyl Ester , which contains three benzyl groups and a serine backbone, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to these moieties.

A hypothetical data table for the expected ¹H NMR signals is presented below:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) |

| ~5.1-5.3 | Singlet/Multiplet | 2H | -COOCH₂- protons of benzyl ester |

| ~3.6-3.8 | Multiplet | 4H | -N(CH₂C₆H₅)₂ protons |

| ~3.9-4.1 | Multiplet | 1H | α-proton of serine |

| ~3.5-3.7 | Multiplet | 2H | β-protons of serine |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of This compound would give rise to a distinct signal.

A hypothetical data table for the expected ¹³C NMR signals is presented below:

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) of the ester |

| ~135-138 | Quaternary aromatic carbons (ipso-carbons) |

| ~127-129 | Aromatic carbons (CH) |

| ~66 | Methylene carbon (-COOCH₂-) of the benzyl ester |

| ~60 | α-carbon of serine |

| ~55 | Methylene carbons (-N(CH₂C₆H₅)₂) |

| ~53 | β-carbon of serine |

Two-Dimensional (2D) NMR Techniques for Definitive Structural Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal correlations between protons that are coupled to each other, for instance, between the α-proton and the β-protons of the serine backbone.

HSQC: Would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups.

HMBC: Would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the benzyl groups and the serine core, as well as the ester linkage.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For This compound (Molecular Formula: C₂₄H₂₅NO₃, Molecular Weight: 375.46 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and, by extension, the molecular formula.

In an ESI-MS experiment, the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 376.19.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragments would include:

| m/z | Fragment |

| 284 | [M - C₇H₇]⁺ (loss of a benzyl group) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the ester and the tertiary amine functional groups.

A hypothetical data table for the expected IR absorption bands is presented below:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250, ~1100 | Strong | C-O stretch (ester) |

| ~1150 | Medium | C-N stretch (tertiary amine) |

| ~750, ~700 | Strong | Aromatic C-H out-of-plane bend |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for determining the enantiomeric excess if the compound is chiral.

High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis. A supplier of This compound reports a purity of greater than 95% as determined by HPLC, which indicates that this is a suitable technique for its analysis.

Since This compound is derived from serine, it is a chiral molecule. Chiral HPLC would be the method of choice to separate the enantiomers and determine the enantiomeric excess (e.e.). This would typically involve the use of a chiral stationary phase (CSP). For the separation of similar amino acid derivatives, polysaccharide-based CSPs are often employed. The separation of the two enantiomers would result in two distinct peaks in the chromatogram, and the ratio of their areas would be used to calculate the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthetic compounds and for the separation of complex mixtures. In the context of protected amino acids like this compound, HPLC is instrumental in verifying the successful synthesis and in determining the presence of any impurities. While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar N-protected and C-protected amino acid esters provide a strong basis for its analysis.

Reverse-phase HPLC is the most common modality for such compounds, utilizing a non-polar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For a molecule like this compound, the three benzyl groups confer significant hydrophobicity, leading to strong retention on a C18 or C8 column.

A typical HPLC method for a compound of this nature would involve a gradient elution. This technique systematically increases the organic solvent concentration in the mobile phase, allowing for the efficient elution of compounds with varying polarities. The initial mobile phase composition would be relatively high in the aqueous component to ensure the retention of the compound on the column, followed by a gradual increase in the organic component to facilitate its elution.

Detailed research findings for analogous compounds demonstrate the utility of chiral HPLC for separating enantiomers of protected amino acids. acs.org Although this compound as described is typically a racemate unless synthesized from a chiral precursor, the potential for chiral separation is a key consideration in its comprehensive analysis.

Below is a representative, hypothetical HPLC method that could serve as a starting point for the analysis of this compound, based on established methods for similar protected amino acids.

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents a hypothetical HPLC method based on common practices for analyzing protected amino acid derivatives and is intended for illustrative purposes. Actual conditions may require optimization.

Flash Column Chromatography for Purification

Flash column chromatography is an indispensable technique for the preparative purification of synthetic compounds in a laboratory setting. news-medical.net It offers a rapid and efficient means to isolate the desired product from unreacted starting materials, by-products, and other impurities. The purification of this compound, a relatively non-polar compound due to its multiple benzyl groups, is well-suited for normal-phase flash chromatography. chemicalbook.com

In this technique, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (the mobile phase) is passed through the column under positive pressure, typically using compressed air. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. More polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly.

The choice of the eluent system is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) is commonly employed. The polarity of the eluent is typically optimized using thin-layer chromatography (TLC) prior to performing the flash column. A common strategy is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu

A gradient elution, where the proportion of the more polar solvent is gradually increased, is often used to improve the separation efficiency and reduce the purification time.

Below is a representative protocol for the purification of a protected amino acid ester like this compound using flash column chromatography.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on the scale of the reaction |

| Eluent System | Hexane/Ethyl Acetate gradient |

| Gradient Profile | Start with 100% Hexane, gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 20%) |

| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or direct liquid loading in a minimal amount of a non-polar solvent |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product |

Note: This table outlines a general procedure for flash column chromatography. The specific solvent gradient and other parameters should be optimized based on TLC analysis of the crude reaction mixture.

Strategic Applications of 2 N,n Dibenzyl Serine Benzyl Ester in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

The dibenzyl protection of the amine and the benzyl (B1604629) ester protection of the carboxylate in 2-N,N-Dibenzyl Serine Benzyl Ester offer robust stability under various reaction conditions, while allowing for selective deprotection. This makes it an ideal starting material for constructing intricate molecular architectures with high stereochemical control.

Synthesis of Enantiopure β-Amino Alcohols and Related Diols

Enantiomerically pure β-amino alcohols are crucial structural units found in numerous biologically active compounds, including pharmaceuticals and natural products. This compound can be readily converted to these valuable molecules. The synthesis typically involves the reduction of the benzyl ester to the corresponding primary alcohol.

Subsequent manipulation of the N,N-dibenzylamino group allows for the formation of a variety of β-amino alcohols. For instance, selective debenzylation can provide access to N-monobenzylated or free amino alcohols. Furthermore, the hydroxyl group can be derivatized to yield related diol structures, expanding the synthetic utility of this chiral precursor.

Precursor for Chiral α-Amino Aldehydes and Imines in Diastereoselective Transformations

Chiral α-amino aldehydes are highly valuable intermediates in organic synthesis due to their ability to undergo a wide range of diastereoselective reactions. The controlled oxidation of the primary alcohol derived from this compound provides a direct route to the corresponding N,N-dibenzyl-protected α-amino aldehyde.

These aldehydes are not typically isolated due to their instability and propensity to racemize. Instead, they are often generated in situ and immediately used in subsequent transformations. They serve as key electrophiles in reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to afford a diverse range of stereochemically defined products. The resulting imines from the condensation of these aldehydes with amines are also pivotal in diastereoselective additions and cycloadditions.

Formation of Stereodefined Aziridine (B145994) Derivatives

Stereodefined aziridines are valuable synthetic intermediates, serving as precursors to a variety of amino compounds through regioselective ring-opening reactions. The serine backbone of this compound provides a convenient platform for the synthesis of chiral aziridines.

A common strategy involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by the nitrogen atom, often after selective N-deprotection or in the presence of a suitable base, leads to the formation of the aziridine ring with high stereocontrol. The specific reaction conditions can be tailored to achieve the desired stereoisomer of the aziridine.

Stereoselective Synthesis of N-Protected Allylic Amines

N-Protected allylic amines are important structural motifs in many natural products and pharmaceuticals. This compound can be utilized as a precursor for these compounds through a sequence of reactions typically involving elimination.

The hydroxyl group of the serine derivative can be activated, for example, by conversion to a sulfonate ester. Subsequent base-induced elimination can lead to the formation of the corresponding α,β-unsaturated ester. Alternatively, radical-based deoxygenation methods can also be employed to generate the allylic amine precursor. The choice of reaction conditions is critical to control the stereoselectivity of the double bond formation.

Generation of Phosphonate (B1237965) and Cysteine Analogues from the Serine Backbone

The versatility of the serine scaffold derived from this compound extends to the synthesis of non-natural amino acid analogues, such as phosphonates and cysteine derivatives. These analogues are of significant interest in medicinal chemistry and drug design.

To generate phosphonate analogues, the hydroxyl group can be converted into a leaving group, followed by a nucleophilic substitution with a phosphite (B83602) reagent, such as in the Michaelis-Arbuzov reaction. For the synthesis of cysteine analogues, the hydroxyl group can be displaced by a sulfur nucleophile, such as a thiol or a sulfide, through an SN2 reaction. These transformations allow for the introduction of novel functionalities while retaining the core stereochemistry of the original serine.

Applications in Peptide Chemistry and Peptidomimetic Design

In the realm of peptide chemistry, the protected nature of this compound makes it a useful building block for the synthesis of modified peptides and peptidomimetics. The dibenzylamino group provides steric bulk and alters the electronic properties of the nitrogen atom, which can influence the conformational preferences and biological activity of the resulting peptide.

Incorporation into Dipeptides and Oligopeptides for Elongation

The primary function of protected amino acids like this compound is to serve as defined units for the stepwise assembly of peptides. In peptide synthesis, whether through solution-phase or solid-phase methodologies, controlled chain elongation is fundamental. nih.gov The protecting groups on the amino acid are critical to prevent unwanted side reactions, such as self-polymerization, and to ensure that the peptide bond forms only between the desired amino and carboxyl termini of the reacting partners.

The N,N-dibenzyl groups provide robust protection of the α-amino group under a variety of reaction conditions, while the benzyl ester protects the C-terminus. For incorporation into a growing peptide chain, the benzyl ester can be selectively cleaved, typically through hydrogenolysis, to reveal a free carboxylic acid. This newly deprotected C-terminus can then be activated and coupled with the N-terminus of another protected amino acid or peptide fragment. Conversely, if this unit is to be added to the C-terminus of a peptide, the N,N-dibenzyl groups would be removed at the final stage of the synthesis to reveal the free amine.

This strategy allows for the methodical and controlled elongation of peptide chains, forming specific dipeptide and oligopeptide sequences that are the backbones of many therapeutic agents and biological tools. uni-mainz.deyoutube.com

Table 1: Representative Peptide Coupling Reaction This table outlines a typical peptide coupling step, illustrating how a protected serine derivative can be incorporated into a dipeptide.

| Step | Reactant 1 | Reactant 2 | Coupling Agents | Product |

| Coupling | N-protected Serine Derivative | C-protected Amino Acid Ester | EDC, HOBt | Protected Dipeptide |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole. These are common reagents used to facilitate the formation of the amide (peptide) bond.

Synthesis of Conformationally Restricted Peptidomimetics, including β-Lactam Pseudopeptides

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability, bioavailability, or receptor-binding affinity. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive shape. The β-lactam ring is a well-known structural motif that serves this purpose and is the core of famous antibiotics like penicillins.

Research has demonstrated the successful use of N,N-dibenzyl protected serine-containing dipeptides in the stereoselective synthesis of β-lactam pseudopeptides. nsf.gov In this approach, a dipeptide containing the N,N-dibenzyl serine unit is subjected to a Mitsunobu reaction. The bulky dibenzyl protecting group is reported to be essential for the successful outcome of this cyclization, leading to the desired 3-amino-azetidin-2-one structure with high yield and stereoselectivity. nsf.gov This transformation provides an efficient pathway to novel peptidomimetics where a β-lactam ring is integrated into a peptide backbone, creating a rigid turn that can have profound effects on the molecule's biological activity. nsf.govnih.gov

Table 2: Synthesis of β-Lactam Pseudopeptide via Mitsunobu Reaction This table summarizes the key transformation of a dibenzyl-protected serine dipeptide into a β-lactam pseudopeptide.

| Starting Material | Reaction Type | Key Reagents | Product | Yield & Stereoselectivity | Reference |

| Dibenzyl-protected Serine-containing Dipeptide | Intramolecular Cyclization (Mitsunobu) | DEAD, PPh₃ | β-Lactam Pseudopeptide | High | nsf.gov |

DEAD: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine. These are the classic reagents for the Mitsunobu reaction.

Strategies for Total Synthesis of Bioactive Peptides and Natural Products

The total synthesis of complex natural products, particularly those with peptide or peptide-like components, is a significant challenge in organic chemistry. These syntheses require a robust and convergent strategy, where complex fragments of the target molecule are synthesized independently and then coupled together in the final stages. Protected amino acids like this compound are indispensable building blocks in such strategies.

While a specific, named total synthesis prominently featuring this exact compound is not readily found in broad literature surveys, its utility is clear. It provides a stable, enantiomerically pure source of a serine residue that can be incorporated into a peptide fragment destined for a larger natural product. The robust N,N-dibenzyl and C-benzyl protecting groups ensure that the delicate stereocenter and reactive functional groups of the serine unit survive numerous reaction steps that may be required to build up other parts of the molecule. The orthogonal removal of these groups—hydrogenolysis for the benzyl ester and harsher methods for the N-dibenzyl groups—allows for selective unmasking and further reaction at either the C- or N-terminus, a cornerstone of modern synthetic strategy for complex molecules like neopeltolide (B1256781) or largazole. nih.govnih.gov

Contribution to the Synthesis of Non-Canonical α-Amino Acids (ncAAs)

Non-canonical amino acids (ncAAs), which are not among the 20 common proteinogenic amino acids, are of immense interest for drug discovery and protein engineering. nih.govnih.gov They can bestow unique properties upon peptides and proteins, such as enhanced stability or novel functions. Protected serine derivatives serve as powerful chiral precursors for the synthesis of a wide variety of ncAAs.

Specifically, N,N-dibenzyl serine methyl ester, a close analog of the title compound, has been shown to be a key intermediate for producing enantiomerically pure β-amino and α,β-diamino esters. nih.govacs.org The synthesis proceeds by converting the hydroxyl group of the serine derivative into a good leaving group (e.g., a mesylate). This triggers an intramolecular reaction where the N,N-dibenzylamino group displaces the leaving group to form a highly reactive, transient aziridinium (B1262131) ion intermediate. nih.govresearchgate.net This electrophilic three-membered ring can then be opened by a wide range of nucleophiles. The attack occurs at the β-carbon, leading to the formation of a new carbon-nucleophile bond and resulting in a β-substituted amino acid derivative. nih.govacs.org

This powerful strategy allows for the conversion of a standard serine scaffold into a diverse library of ncAAs, including valuable building blocks like orthogonally protected 2,3-diaminopropionate (Dap), by simply varying the nucleophile used to open the aziridinium ring. nih.gov

Table 3: Synthesis of ncAAs from N,N-Dibenzyl Serine Methyl Ester This table illustrates the versatility of the aziridinium intermediate in generating various non-canonical amino acids.

| Nucleophile | Intermediate | Product Type | Example Product | Reference |

| Sodium Azide (NaN₃) | Aziridinium Ion | β-Azido-α-amino ester | N,N-Dibenzyl-β-azidoalanine methyl ester | nih.govacs.org |

| Phthalimide | Aziridinium Ion | α,β-Diamino ester derivative | Orthogonally protected 2,3-diaminopropionate (Dap) | nih.govacs.org |

| Thiols (R-SH) | Aziridinium Ion | β-Thio-α-amino ester | S-Substituted β-mercaptoalanine derivatives | nih.govacs.org |

| Malonates | Aziridinium Ion | γ-Amino-α,β-dicarboxylic ester | --- | nih.govacs.org |

Reactivity and Chemical Transformations of 2 N,n Dibenzyl Serine Benzyl Ester

Selective Deprotection Strategies for Benzyl (B1604629) Groups (e.g., Catalytic Hydrogenolysis)

The removal of benzyl protecting groups is a crucial step in synthetic pathways involving 2-N,N-dibenzyl serine benzyl ester. Catalytic hydrogenolysis is a widely employed method for this purpose due to its mild conditions and high efficiency.

Catalytic Hydrogenolysis: This technique involves the cleavage of carbon-heteroatom bonds by reaction with hydrogen gas in the presence of a metal catalyst. For this compound, both the N-benzyl and O-benzyl (ester) groups can be removed. The choice of catalyst and reaction conditions can allow for selective deprotection.

Palladium on Carbon (Pd/C): This is a common catalyst for the hydrogenolysis of benzyl groups. acs.org It is effective for the removal of both N-benzyl and benzyl ester groups. acs.orgnih.gov The reaction is typically carried out under a hydrogen atmosphere. acs.orgnih.gov The efficiency of the deprotection can be influenced by the solvent and the presence of additives. For instance, the use of a mixed catalyst system, such as palladium combined with niobic acid-on-carbon, has been shown to facilitate the deprotection of N-benzyl groups. acs.orgnih.gov

Selective Deprotection: Achieving selective deprotection of the N-benzyl versus the benzyl ester, or vice versa, can be challenging as both are susceptible to hydrogenolysis. ambeed.com However, subtle differences in reactivity can sometimes be exploited. For instance, the rate of hydrogenolysis can be influenced by the steric and electronic environment of the benzyl group. In some cases, careful control of reaction time, temperature, and catalyst loading can favor the cleavage of one group over the other.

Alternative Hydrogen Sources: Instead of gaseous hydrogen, other hydrogen donors can be used in transfer hydrogenolysis. For example, B₂(OH)₄ in the presence of a palladium catalyst has been used for the debenzylation of N-benzyl amines and O-benzyl esters in water, offering a safer alternative. researchgate.net

Other Deprotection Methods: While catalytic hydrogenolysis is prevalent, other methods for benzyl group cleavage exist.

Lewis Acids: Strong Lewis acids like tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters in the presence of other protecting groups. dal.ca This method offers an orthogonal approach to hydrogenolysis. dal.ca

Oxidative Cleavage: Oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the deprotection of N-benzyl groups, particularly p-methoxybenzyl (PMB) ethers. nih.gov

| Deprotection Method | Reagent/Catalyst | Groups Cleaved | Key Features |

| Catalytic Hydrogenolysis | Pd/C, H₂ | N-benzyl, Benzyl ester | Mild, efficient, catalyst can be recycled. acs.orgnih.gov |

| Transfer Hydrogenolysis | B₂(OH)₄, ARP-Pd | N-benzyl, Benzyl ester | Avoids the use of gaseous hydrogen. researchgate.net |

| Lewis Acid Cleavage | SnCl₄ | Benzyl ester | Selective for benzyl esters over other protecting groups. dal.ca |

| Oxidative Cleavage | DDQ, CAN | N-benzyl (especially PMB) | Useful for specific types of benzyl ethers. nih.gov |

This table provides a summary of common deprotection strategies for benzyl groups.

Transformations of the Carbonyl Group (e.g., Reduction to Aldehydes, Ester Hydrolysis)

The benzyl ester group in this compound can undergo several important transformations, including reduction and hydrolysis.

Reduction to Aldehydes: The reduction of the benzyl ester to the corresponding aldehyde, 2-(N,N-dibenzylamino)-3-hydroxypropanal, is a valuable transformation as α-amino aldehydes are important building blocks in organic synthesis. acs.org

Challenges: Direct reduction of an ester to an aldehyde can be difficult as aldehydes are generally more reactive than esters and can be further reduced to the alcohol.

Specialized Reagents: Specific reagents and conditions are required to stop the reduction at the aldehyde stage. One common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Ester Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(N,N-dibenzylamino)-3-hydroxypropanoic acid. This reaction can be catalyzed by either acid or base.

Alkaline Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification, will yield the carboxylic acid. thieme-connect.de

Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis may be less common due to the potential for side reactions, especially if strong acids are used that could also cleave the N-benzyl groups.

Enzymatic Hydrolysis: Certain enzymes, like lipases or proteases, can catalyze the selective hydrolysis of amino acid esters. thieme-connect.deacs.org For instance, a lipase (B570770) from Candida cylindracea has been shown to differentiate between the two carboxylic groups of glutamic acid diesters. thieme-connect.de Papain has also been used as a catalyst for the polymerization of amino acid esters. acs.org

Other Transformations:

Transesterification: Benzyl esters can be converted to other esters by reacting them with an alcohol in the presence of a suitable catalyst, such as ferric(III) chloride. rsc.org

Amide Formation: The benzyl ester can be transformed into an amide by reaction with an amine. rsc.org

| Transformation | Reagent/Conditions | Product | Notes |

| Reduction to Aldehyde | DIBAL-H, low temperature | 2-(N,N-dibenzylamino)-3-hydroxypropanal | Requires careful control to prevent over-reduction. |

| Ester Hydrolysis (Base) | 1. NaOH(aq) or LiOH(aq) 2. H₃O⁺ | 2-(N,N-dibenzylamino)-3-hydroxypropanoic acid | A common and straightforward method. thieme-connect.de |

| Transesterification | R'OH, FeCl₃ | 2-N,N-Dibenzyl Serine R' Ester | Allows for the exchange of the ester group. rsc.org |

| Amide Formation | R'R''NH, FeCl₃ | 2-N,N-Dibenzyl Serine Amide | Forms an amide bond from the ester. rsc.org |

This table summarizes key transformations of the carbonyl group.

Reactions Involving the α-Carbon and β-Hydroxyl Group

The presence of a hydrogen atom on the α-carbon and a hydroxyl group on the β-carbon allows for a range of reactions that can modify the carbon skeleton and introduce new functionalities.

Reactions at the α-Carbon: The α-carbon of carboxylic acid derivatives, including esters, can undergo substitution reactions, typically via an enol or enolate intermediate. msu.edulibretexts.org

Enolate Formation: Treatment with a strong base can deprotonate the α-carbon to form an enolate anion. This nucleophilic species can then react with various electrophiles. youtube.com

Alkylation: The enolate can be alkylated by reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position.

Aldol-Type Reactions: The enolate can participate in aldol-type condensation reactions with aldehydes or ketones. youtube.comlibretexts.org

Reactions of the β-Hydroxyl Group: The hydroxyl group can participate in several important reactions.

Ring-Opening Reactions: While not a ring itself, the precursor to this compound could be a cyclic compound like an epoxide or an aziridine (B145994). The hydroxyl group itself can be a precursor to ring formation.

Mitsunobu Reaction: The hydroxyl group can be converted to other functional groups under mild conditions using the Mitsunobu reaction. For instance, it can be used to form an aziridine or a β-lactam ring, as demonstrated in the synthesis of β-lactam pseudopeptides from dibenzyl-protected serine-containing dipeptides. nih.gov

Olefination: The hydroxyl group can be eliminated to form an α,β-unsaturated ester. This dehydration can often be achieved under acidic or basic conditions, especially with heating. libretexts.org More controlled olefination methods can also be employed. For example, α-hydroxy aldehydes can be converted to olefins via their tosylhydrazones. nih.gov Palladium-catalyzed olefination of γ-C(sp³)-H bonds in ketone derivatives and free carboxylic acids has also been reported. nih.gov

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

| Reaction Type | Functional Group Involved | Typical Reagents/Conditions | Resulting Structure |

| α-Alkylation | α-Carbon | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Substituted Serine Derivative |

| Mitsunobu Reaction | β-Hydroxyl Group | DEAD, PPh₃, Nucleophile | Inversion of stereochemistry, formation of new C-Nu bond. nih.gov |

| Dehydration/Olefination | β-Hydroxyl Group, α-Hydrogen | Acid or Base, Heat | α,β-Unsaturated Ester |

| Oxidation | β-Hydroxyl Group | Oxidizing Agent (e.g., PCC, TEMPO) | Aldehyde or Carboxylic Acid at β-position |

This table outlines reactions involving the α-carbon and β-hydroxyl group.

Computational and Theoretical Investigations Pertaining to 2 N,n Dibenzyl Serine Derivatives

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of complex organic molecules. For serine derivatives, DFT calculations can provide a detailed understanding of reaction pathways, transition state geometries, and activation energies. While specific DFT studies on the reaction mechanisms of 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester are not extensively documented in the surveyed literature, the principles can be inferred from studies on related N-protected amino acids and dipeptides.

For instance, DFT calculations have been employed to study the coupling reactions of N-benzoyl-DL-amino acids, which can proceed through an oxazolone (B7731731) intermediate. nih.gov Such studies help in understanding the potential for racemization during peptide bond formation. In the context of 2-N,N-Dibenzyl Serine Benzyl Ester, DFT could be used to model its behavior in similar coupling reactions, providing insights into the stability of intermediates and the energy barriers for different reaction pathways. The bulky N,N-dibenzyl group would be expected to significantly influence the steric environment around the chiral center, a factor that can be quantitatively assessed through DFT.

Furthermore, DFT studies on dipeptides containing serine have elucidated the intricate network of intramolecular hydrogen bonds that dictate their conformational preferences. nih.govnih.gov These interactions are crucial in determining the reactivity of the molecule. For this compound, DFT could be used to explore how the absence of an N-H bond, due to the dibenzyl substitution, alters the local electronic structure and, consequently, the reaction mechanisms, such as those involving the hydroxyl side chain.

Conformational Analysis and Prediction of Stereochemical Outcomes

Conformational analysis is critical for understanding the three-dimensional structure of molecules, which in turn governs their biological activity and chemical reactivity. For derivatives of serine, the conformational landscape is particularly rich due to the flexibility of the backbone and the side chain. Computational methods, especially DFT, are instrumental in mapping this landscape.

A detailed conformational analysis of an N-formyl-d-serine-d-alanine-NH2 dipeptide model was conducted using DFT at the B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) levels of theory. nih.gov This study identified 87 stable conformers out of a possible 243, with the remaining structures migrating to more stable geometries. nih.gov The analysis revealed that the most stable conformations often feature specific backbone arrangements, such as β-turns, stabilized by intramolecular hydrogen bonds. nih.gov

The study on the N-formyl-d-serine-d-alanine-NH2 dipeptide provides a framework for how the conformational space of this compound could be investigated. The key dihedral angles (φ, ψ, and χ) that define the conformation of the serine residue could be systematically varied to locate energy minima on the potential energy surface. The bulky N,N-dibenzyl and benzyl ester groups would impose significant steric constraints, likely reducing the number of accessible stable conformations compared to simpler serine derivatives.

The prediction of stereochemical outcomes in reactions involving chiral molecules is a significant challenge where computational modeling can provide predictive power. For example, in the synthesis of β-lactam-containing pseudopeptides, the choice of the N-protecting group was found to be essential for the stereochemical outcome of the reaction. nih.gov The use of a dibenzyl-protected serine-containing dipeptide in a Mitsunobu reaction led to the desired products with high yield and stereoselectivity. nih.gov Computational modeling of the transition states for such reactions could reveal the origins of this stereocontrol, offering a rational basis for the design of stereoselective syntheses.

Table 1: Conformational Analysis of N-formyl-d-serine-d-alanine-NH2 Dipeptide (Data sourced from a study on a related serine dipeptide) nih.gov

| Property | Finding |

| Computational Method | B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) |

| Total Possible Conformers | 243 |

| Stable Conformers Identified | 87 |

| Most Stable Conformer | γD–γL in the β–turn region |

| Stabilizing Interactions | Intramolecular hydrogen bonds |

Computational Modeling of Reactivity Profiles and Selectivities

Computational modeling can be used to predict the reactivity of different sites within a molecule and to understand the selectivity observed in chemical reactions. For this compound, this would involve analyzing the electronic properties of the molecule to identify nucleophilic and electrophilic centers.

The N,N-dibenzyl group serves as a bulky protecting group, which can influence reactivity through steric hindrance. Studies on the use of dibenzyl protecting groups in the synthesis of β-lactam pseudopeptides have shown that this group can be crucial for achieving high stereoselectivity. nih.gov In some cases, however, the basicity of the dibenzylamino moiety can induce epimerization. nih.gov Computational models can help to predict the pKa of the nitrogen atom and to model the transition states for epimerization, providing a quantitative understanding of this side reaction.

The benzyl ester is another key functional group influencing the reactivity profile. Benzyl esters are commonly used as carboxyl-protecting groups in peptide synthesis. nih.gov Their reactivity towards deprotection conditions can be modeled computationally. For instance, the chemoselective cleavage of benzyl esters in the presence of other functional groups has been studied, and computational models could help to rationalize the observed selectivities. rsc.org

Furthermore, computational models can be used to study the reactivity of the serine side-chain hydroxyl group. In the absence of an N-H proton, the electronic environment of the hydroxyl group in this compound is different from that in N-acyl serine derivatives. This could affect its nucleophilicity and its propensity to participate in side reactions.

Emerging Research Directions and Unexplored Reactivities of 2 N,n Dibenzyl Serine Benzyl Ester

Development of Novel Catalytic Systems for Derivatization

The derivatization of 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester through modern catalytic methods is a promising area of research. The development of novel catalytic systems can unlock new pathways for its modification, leading to a diverse range of valuable molecules.

One key area of exploration is the catalytic C-H activation of the N-benzyl groups. Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, have shown remarkable efficacy in directing C-H functionalization. researchgate.netrsc.org For instance, iridium-catalyzed C-H alkynylation using an in-situ generated aldimine directing group could be applied to introduce alkyne moieties at the ortho-position of the benzyl rings. rsc.org This would provide a handle for further transformations such as click chemistry or Sonogashira coupling.

Furthermore, the hydroxyl group of the serine backbone presents an opportunity for catalytic derivatization. While traditional methods often require stoichiometric reagents, catalytic approaches for etherification and esterification are gaining traction. For example, a chemoenzymatic approach using papain has been shown to polymerize L-serine ethyl ester, suggesting that enzymatic catalysts could be developed for the selective acylation or alkylation of the hydroxyl group in 2-N,N-Dibenzyl Serine Benzyl Ester. acs.org

The benzyl ester can also be a site for catalytic transformation. Recent studies have demonstrated the conversion of benzyl esters to other esters, amides, and anhydrides using catalytic ferric(III) chloride under mild conditions. researchgate.net Applying such a system to this compound could provide a straightforward method for diversifying the carboxylate functionality without affecting the other protecting groups.

| Catalyst System | Target Site | Potential Transformation | Potential Product |

| [Ir(cod)Cl]₂ / Ligand | N-Benzyl C-H bond | Ortho-alkynylation | 2-(Ortho-alkynyl)benzyl-N-benzyl Serine Benzyl Ester |

| Papain | Hydroxyl group | Enzymatic acylation | 2-N,N-Dibenzyl-O-acyl Serine Benzyl Ester |

| FeCl₃ / α,α-Dichlorodiphenylmethane | Benzyl ester | Transesterification | 2-N,N-Dibenzyl Serine Alkyl Ester |

Integration into Advanced Synthetic Cascades and Multicomponent Reactions

The structural features of this compound make it an ideal candidate for integration into complex synthetic sequences, including cascade reactions and multicomponent reactions (MCRs). MCRs, in particular, offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. acs.orgnih.gov

The Ugi four-component reaction (U-4CR) is a prominent example where a derivative of this compound could be employed. nih.gov For instance, deprotection of the benzyl ester to the corresponding carboxylic acid would allow it to be used as the acid component in a U-4CR, along with an amine, a carbonyl compound, and an isocyanide. This would lead to the formation of complex peptide-like structures in a highly convergent manner.

Another potential application lies in Passerini three-component reactions (P-3CR). nih.gov The aldehyde derived from the oxidation of the primary alcohol of this compound could serve as the carbonyl component in a P-3CR with a carboxylic acid and an isocyanide. The resulting α-acyloxy carboxamide would be a highly functionalized and stereochemically rich molecule.

Furthermore, the development of synthetic cascades initiated by the selective transformation of one of the functional groups of this compound is a promising avenue. For example, a chemoenzymatic cascade could be designed where an enzyme first selectively deprotects the benzyl ester, and a second enzyme then catalyzes the formation of a peptide bond with another amino acid. nih.govresearchgate.net Such one-pot multienzyme cascades are gaining attention for their efficiency and sustainability. nih.gov

| Reaction Type | Role of this compound Derivative | Other Components | Potential Product Scaffold |

| Ugi-4CR | Carboxylic acid (after de-esterification) | Amine, Carbonyl, Isocyanide | Complex Peptidomimetic |

| Passerini-3CR | Aldehyde (after oxidation of hydroxyl) | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Enzymatic Cascade | Substrate for de-esterification and subsequent peptide coupling | Second Amino Acid Ester, Enzymes | Dipeptide Derivative |

Exploration of Alternative Reactivity Pathways and Functionalizations

Beyond its traditional use, this compound possesses unexplored reactivity that could be harnessed for novel synthetic applications. The dibenzylamino group, for instance, can exhibit unique reactivity under specific conditions.

One intriguing possibility is the exploration of base-induced reactions of the corresponding N-oxide. It has been shown that N-substituted dibenzylamine (B1670424) N-oxides can undergo reaction with strong bases like n-butyl-lithium to form cis-2,3-diphenylaziridines. rsc.org Applying this to the N-oxide of this compound could lead to the formation of a novel aziridine-containing amino acid derivative.

The hydroxyl group can also be a site for unconventional functionalization. For example, its conversion to a leaving group could initiate elimination or substitution reactions. Ring-opening of serine-derived cyclic sulfamidates with various nucleophiles has been reported as a versatile method for preparing a variety of amino acid analogs. researchgate.net Transforming the hydroxyl group of this compound into a cyclic sulfamidate would open up a wide range of possibilities for introducing new functional groups at the β-position.

Furthermore, the development of methods for the selective cleavage of one of the N-benzyl groups would be highly valuable. This would unmask a secondary amine, which could then be subjected to a plethora of known transformations, such as N-alkylation, N-arylation, or incorporation into heterocyclic systems. Catalytic methods for the activation of C-N bonds are emerging and could potentially be adapted for this purpose. researchgate.net

| Reactive Moiety | Reaction Type | Reagents | Potential Outcome |

| N,N-Dibenzylamino (as N-oxide) | Aziridination | n-Butyl-lithium | Formation of an aziridine (B145994) ring |

| Hydroxyl (as cyclic sulfamidate) | Nucleophilic ring-opening | Various nucleophiles | β-Functionalized serine derivatives |

| N-Benzyl | Selective debenzylation | Catalytic C-N activation system | Monobenzylated serine derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.